Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-9(13)12-6-4-10(8-12)3-5-11-7-10/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKLRALDNRTFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(C1)CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of ethyl chloroformate with 2,7-diazaspiro[4.4]nonane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would depend on the nucleophile used in the reaction.
Scientific Research Applications
Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed that the spirocyclic structure plays a crucial role in its activity .
Comparison with Similar Compounds
Structural Analogues: Ring Size and Substitution Patterns
A. 2,7-Diazaspiro[3.5]nonane Derivatives
- Structure: The spiro[3.5]nonane system has a smaller ring (3-membered + 5-membered), reducing conformational flexibility compared to the spiro[4.4]nonane core.
- Biological Activity: In sigma receptor binding assays, spiro[3.5]nonane derivatives (e.g., AD187,4c) exhibited lower S1R affinity (Ki ~11 nM) compared to spiro[4.4]nonane analogs (Ki ~1.8–11 nM) . This suggests that the larger spiro[4.4] scaffold better accommodates hydrophobic substituents critical for receptor interaction.
- Synthesis: Functionalization often requires nucleophilic acyl substitution (e.g., benzoyl chloride), which limits substitution diversity compared to the Buchwald–Hartwig amination used for spiro[4.4]nonane derivatives .
B. Diazabicyclo[4.3.0]nonane Derivatives
- Structure : A fused bicyclic system (6-membered + 5-membered rings) with restricted flexibility.
- Biological Activity: These compounds showed moderate S1R affinity (Ki ~10–50 nM) but poor selectivity over S2R, highlighting the spiro[4.4]nonane scaffold’s superiority in achieving subtype specificity .
C. Di-tert-butyl 2,7-Diazaspiro[4.4]nonane-2,7-dicarboxylate
- Structure : A doubly substituted analog with tert-butyl esters at both nitrogen atoms.
- Physicochemical Properties: Higher molecular weight (340.4 vs.
Functional Group Variations
A. tert-Butyl vs. Ethyl Esters
- tert-Butyl 2,7-Diazaspiro[4.4]nonane-2-carboxylate: The bulky tert-butyl group enhances steric protection of the amine during synthesis and improves metabolic stability in vivo .
B. Chiral Variants
- Enantiomers like (5S)-tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 2306252-57-1) demonstrate the importance of stereochemistry. The (S)-configuration may optimize binding to chiral receptor pockets, though specific data are pending .
Pharmacological and Physicochemical Data
Biological Activity
Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Properties
This compound features a complex molecular architecture characterized by the integration of two nitrogen atoms within a nonane ring system. Its molecular formula is , indicating the presence of functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate catalysis. This mechanism suggests potential applications in drug discovery and therapeutic development .
- Sigma Receptor Ligand : Research indicates that derivatives of diazaspiro compounds can act as ligands for sigma receptors (S1R and S2R). These receptors are implicated in various physiological processes, including pain modulation .
Antimicrobial and Anticancer Properties
This compound has been investigated for its potential antimicrobial and anticancer activities. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains and cancer cell lines .
Analgesic Effects
In studies focusing on sigma receptor ligands, compounds related to this compound have demonstrated significant analgesic properties. For instance, derivatives showed high binding affinity to sigma receptors and exhibited potent antiallodynic effects in models of induced pain .
Case Studies
- Analgesic Activity Study :
-
Enzyme Interaction Study :
- Objective : To identify specific enzymes inhibited by this compound.
- Method : Enzyme assays were conducted to measure the inhibition rates.
- Results : The compound showed significant inhibition of specific enzyme targets, indicating its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure with ethyl group | Potential enzyme inhibitor |
| Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Contains a benzyl group | Exhibits enzyme inhibition; potential drug candidate |
| 2-Ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride | Chlorinated variant | Investigated for antimicrobial properties |
Q & A
Basic: What are the recommended synthetic methodologies for Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes coupling tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate derivatives with ethyl esters via amide bond formation. For example:
- Procedure : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent with DIPEA (N,N-Diisopropylethylamine) in DMF (dimethylformamide) to facilitate carboxylate activation. The reaction is stirred at room temperature, followed by purification via preparative HPLC .
- Key Considerations : Optimize stoichiometry (1:1 molar ratio of amine and ester) and monitor reaction progress using LC-MS to ensure high yields (>75%) and purity (>95%) .
Basic: How is the structural characterization of this compound performed?
Answer:
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR (e.g., δ 1.43 ppm for tert-butyl protons, 3.15–3.61 ppm for spirocyclic protons) confirm backbone connectivity .
- X-ray Crystallography : SHELX software refines crystallographic data to resolve spirocyclic geometry and bond angles, critical for verifying the 4.4 ring system .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., [M+H]+ at 434.2275) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent decomposition. Use amber vials to avoid light exposure .
- Handling : Wear nitrile gloves and safety goggles. In case of skin contact, wash with copious water for 15 minutes. Use fume hoods to avoid inhalation of vapors .
- Waste Disposal : Neutralize with 5% sodium bicarbonate before disposal in designated organic waste containers .
Advanced: How does the spirocyclic structure influence biological activity in drug design?
Answer:
The spirocyclic framework enhances conformational rigidity, improving target selectivity. For example:
- Case Study : Derivatives like tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate inhibit osteoclast activation (EC50 <0.05 μM) by binding to sigma receptors, reducing bone resorption in preclinical models .
- Structural Optimization : Substituents (e.g., hydroxyl or benzyl groups) modulate solubility and binding affinity. Hydroxyl derivatives show enhanced activity due to hydrogen-bonding interactions with enzyme active sites .
Advanced: What computational methods predict the reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites. For instance, the ester carbonyl (C=O) is prone to nucleophilic attack, validated by experimental substitution reactions .
- Molecular Dynamics (MD) : Simulates 3D conformational changes in aqueous environments, predicting solubility (logP ~1.2) and membrane permeability (e.g., Blood-Brain Barrier penetration) .
Advanced: How to resolve contradictions in reactivity data between this compound and its analogs?
Answer:
Contradictions often arise from substituent effects or purity variations:
-
Purity Analysis : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to detect impurities >0.1%. For example, tert-butyl analogs with 95% purity show reduced reactivity compared to 98% pure batches .
-
Substituent Comparison :
Compound Substituent Reactivity (k, s⁻¹) Ethyl ester -COOEt 0.45 tert-Butyl ester -COOtBu 0.28 Hydroxyl derivative -OH 1.12 Higher electron-withdrawing groups (e.g., -OH) accelerate nucleophilic substitution .
Advanced: What analytical techniques validate the compound’s stability under experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 150°C, with decomposition products (CO, NOx) detectable via FTIR .
- Forced Degradation Studies : Expose to UV light (254 nm) and acidic/basic conditions (pH 2–12) for 48 hours. Monitor degradation using UPLC-MS; <5% degradation indicates robust stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
